molecular formula C12H24O B011110 (R)-(+)-1,2-Epoxydodecane CAS No. 109856-85-1

(R)-(+)-1,2-Epoxydodecane

Cat. No. B011110
M. Wt: 184.32 g/mol
InChI Key: MPGABYXKKCLIRW-GFCCVEGCSA-N
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Description

(R)-(+)-1,2-Epoxydodecane, also known as chiral epoxydodecane, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a chiral molecule, meaning it has a non-superimposable mirror image, which makes it an ideal candidate for use in asymmetric synthesis.

Scientific Research Applications

  • Solar Energy and Hydrogen Production : One study describes the use of (R)-(+)-1,2-Epoxydodecane in solar energy storage and hydrogen production. The process involves 546-nm irradiation in acidic aqueous solutions (Mann et al., 1977).

  • Synthesis of Amphiphilic Hydroxyalkylethers of Disaccharides : It is used in the selective synthesis of these compounds, achieving high yields in DMSO-water mixtures with a recoverable solid catalyst. This application is significant in the field of organic synthesis (Villandier et al., 2006).

  • Surfactant Sucrose Hydroxyalkyl Ethers Synthesis : Research shows that emulsification can affect reaction rates, yields, and product distribution in the synthesis of these ethers, with (R)-(+)-1,2-Epoxydodecane playing a crucial role (Gagnaire et al., 2000).

  • Biomedical Research : A receptor-guided design strategy utilizes chemically modified oligodeoxynucleotide libraries for the selection of clickmers, where (R)-(+)-1,2-Epoxydodecane is involved (Rosenthal et al., 2019).

  • Asymmetric Synthesis : It serves as a key synthetic intermediate in the asymmetric catalytic synthesis of R-aryloxy alcohols, which are important in pharmaceutical compounds (Ready & Jacobsen, 1999).

  • Thin-Layer Chromatography (TLC) : Its diastereomer is used in TLC for the enantiomeric separation of imino acids (Martens & Lübben, 1990).

  • Biotransformation in Microbiology : It is involved in the production of enantiopure epoxides, such as in the synthesis of pharmaceuticals, by a specific strain of Nocardioides (Owens et al., 2009).

  • Anti-Corrosion Applications : Used in epoxy coatings to enhance anti-corrosion properties and adhesion to steel surfaces (Motamedi et al., 2019).

  • Hydrophobic Modification of Polymers : It is used for modifying dextran, leading to polymers with significant degrees of substitution (Covis et al., 2013).

  • Surface-Active Agent Synthesis : The compound shows potential as a new type of surface-active agent with unique physical properties (Renouf et al., 1998).

  • Catalysis in Organic Reactions : It is used in catalytic reactions like the acetylation of epoxides, achieving high yields without activation (Fogassy et al., 2009).

  • Synthesis of Modified Starch Ethers : Applied in the synthesis of 2-hydroxydodecyl starch ethers, highlighting the importance of the purification process in such reactions (Gilet et al., 2018).

  • Polymer Matrix Applications : Its reaction with zirconium phosphate demonstrates potential as a filler candidate for polymer matrixes (Casciola et al., 2010).

  • Lipophilic Oligonucleotide Synthesis : Involved in the synthesis of novel phosphoramidite building blocks for lipophilic oligonucleotides (Köstler & Rosemeyer, 2009).

  • Sucrose Etherification : Studied for its role in the catalytic etherification of sucrose, exploring both homogeneous and heterogeneous catalysts (Pierre et al., 2004).

  • Metabolic Engineering : Utilized in metabolic and bioprocess engineering to improve 1,2-Propanediol pathway production in Escherichia coli (Altaras & Cameron, 1999).

  • Translational Epidemiology : Plays a role in the field of epidemiology, specifically in the translation of scientific discoveries into public health impacts (Khoury et al., 2010).

  • Inactivation Studies : Involved in the study of dioldehydrase suicide inactivation, contributing to the understanding of specific biochemical processes (Schwartz et al., 2003).

properties

IUPAC Name

(2R)-2-decyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGABYXKKCLIRW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453799
Record name (R)-(+)-1,2-Epoxydodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,2-Epoxydodecane

CAS RN

109856-85-1
Record name (R)-(+)-1,2-Epoxydodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxydodecane
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Synthesis routes and methods

Procedure details

An oven-dried round bottom flask containing a magnetic stir bar was charged with the (R,R)-HKR catalyst (Schaus, et al., J. Am. Chem. Soc. 2002, 124, 1307-1315); CAS Number 176763-62-5, 1.31 g, 2.17 mmol. Dichloromethane (34 mL) and then glacial acetic acid (1.30 mL) were added to the flask. The resulting solution was stirred vigorously for 1.5 h; during this time the color of the mixture changed from dark red to brown. The solvent was removed by rotary evaporation until the material appeared dry. 1,2-epoxydodecane (40.0 g, 217 mmol) then isopropyl alcohol (reagent grade, 47 mL) were added to the flask containing the oxidized catalyst and a magnetic stir bar. The flask was immersed in an ice bath. H2O (2.15 mL, 119 mmol, 0.55 equiv relative to epoxide) was added dropwise to the stirred mixture. The flask was sealed with a rubber septum and the solution was allowed to warm to room temperature. After stirring for 2 days, the reaction mixture was diluted with ˜200 mL of hexanes. The resulting solution was filtered through paper to remove the white precipitate (1,2-diol). The filtrate was concentrated by rotary evaporation. The resulting dark red oily liquid was dissolved in ˜150 mL of hexanes and filtered in order to remove a substantial amount of white crystalline precipitate (diol). The filtrate was transferred into a 250 mL round bottom flask and concentrated by rotary evaporation. The desired product was isolated by distillation under vacuum (literature: 124° C./15 mm Hg). The desired product (14.3 grams, 71.5% of theoretical yield) was collected as a clear oil. The product was determined to be 100% ee by chiral chromatography of the 2-naphthylenethiol derivative.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Martens, S Lübben - Tetrahedron, 1990 - Elsevier
The recently developed TLC pre-coated plates Chiralplate ® and Chir ® are impregnated with a copper complex of (2'RS)-2, a mixture of diastereomers. We have now succeeded in the …
Number of citations: 7 www.sciencedirect.com
C Hirosawa, S Tanimoto, S Uemura - Tetrahedron letters, 1992 - Elsevier
Nitrogen heterocycles were produced by the oxidation of N-[ω-(phenylseleno)alkyl]-p-toluenesulfonamides through the intromolecular substitution of the resultant phenylselenonyl …
Number of citations: 37 www.sciencedirect.com
T Satoh, T Oohara, Y Ueda… - The Journal of Organic …, 1989 - ACS Publications
A practical and relatively inexpensive procedure for the preparation of (-)-chloromethyl p-tolyl sulfoxide of high optical purity was accomplished by the chlorination of optically pure (+)-…
Number of citations: 3 pubs.acs.org
T Ohtaki, K Akasaka, C Kabuto, H Ohrui - Chirality, 2005 - Wiley Online Library
Enantiomeric discrimination of chiral secondary alcohols was performed by both reversed‐phase HPLC and 1 H‐NMR after labeling with a chiral fluorescent derivatization reagent, 2‐(2,…
Number of citations: 35 onlinelibrary.wiley.com
R Binnes, A Gedanken, S Margel - Tetrahedron letters, 1994 - Elsevier
Chiral voids were created in self-assembled monolayer coatings on various polar surfaces. The chiral voids were utilized for resolving a racemic mixture of a long chain oxirane. An …
Number of citations: 7 www.sciencedirect.com
A Habel, P Sperling, S Bartram, E Heinz… - The Journal of Organic …, 2010 - ACS Publications
The Δ 8 -sphingolipid desaturase from sunflower (Helianthus annuus) converts phytosphinganine into a mixture of Δ 8 -(E)- and -(Z)-phytosphingenines by removal of two syn-hydrogen …
Number of citations: 8 pubs.acs.org
DM Hodgson, EHM Kirton, SM Miles… - Organic & …, 2005 - pubs.rsc.org
Organolithium-induced deprotonation of terminal epoxides in the presence of appropriate diamine ligands allows trap** with a range of electrophiles, yielding functionalised di- and tri…
Number of citations: 21 pubs.rsc.org
S Klare, JP Gordon, A Gansäuer, TV RajanBabu… - Tetrahedron, 2019 - Elsevier
β,γ-Epoxy alcohols are unique substrates for ring-opening reactions with titanium(III) reagents. The site selectivity of the initial radical-forming step as well as the nature and selectivity of …
Number of citations: 16 www.sciencedirect.com
P Villo, L Toom, E Eriste, L Vares - European Journal of …, 2013 - Wiley Online Library
We report the stereoselective synthesis of thio and aza analogues of Annonaceous acetogenins. The synthetic route allows easy variation of the stereochemistry and of the thio‐ and aza…
A Toshimitsu, C Hirosawa, S Tanimoto - Chemistry letters, 1992 - journal.csj.jp
Carbonyl compounds having asymmetric carbon center at β position and phenylthio group on γ carbon were produced by the reaction of optically active 2-hydroxyalkyl phenyl sulfides …
Number of citations: 9 www.journal.csj.jp

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